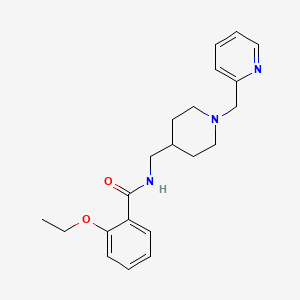

2-ethoxy-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-ethoxy-N-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2/c1-2-26-20-9-4-3-8-19(20)21(25)23-15-17-10-13-24(14-11-17)16-18-7-5-6-12-22-18/h3-9,12,17H,2,10-11,13-16H2,1H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVZFBVEILRLGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCC2CCN(CC2)CC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target molecule comprises two primary subunits:

- 2-Ethoxybenzamide moiety : Derived from 2-ethoxybenzoic acid.

- (1-(Pyridin-2-ylmethyl)piperidin-4-yl)methanamine : A piperidine derivative substituted with a pyridin-2-ylmethyl group at the nitrogen and an aminomethyl group at the 4-position.

Retrosynthetic disconnections suggest two viable pathways:

- Pathway A : Amide coupling between 2-ethoxybenzoic acid and (1-(pyridin-2-ylmethyl)piperidin-4-yl)methanamine.

- Pathway B : Sequential alkylation of piperidin-4-ylmethanamine with pyridin-2-ylmethyl groups, followed by benzamide formation.

Synthesis of Key Intermediates

Preparation of 2-Ethoxybenzoic Acid

2-Ethoxybenzoic acid is synthesized via O-ethylation of salicylic acid :

- Reaction : Salicylic acid is treated with ethyl bromide (EtBr) in the presence of a base (e.g., K₂CO₃) in acetone or DMF.

$$

\text{Salicylic acid} + \text{EtBr} \xrightarrow{\text{K₂CO₃, acetone}} \text{2-Ethoxybenzoic acid}

$$ - Conditions : Reflux at 60–80°C for 6–12 hours.

- Purification : Recrystallization from ethanol/water mixtures yields >85% purity.

Synthesis of (1-(Pyridin-2-ylmethyl)piperidin-4-yl)methanamine

This intermediate requires a multi-step sequence :

Step 1: Protection of Piperidin-4-ylmethanamine

- Boc-protection : Treat piperidin-4-ylmethanamine with di-tert-butyl dicarbonate (Boc₂O) in THF/water (1:1) at 0–25°C.

$$

\text{NH₂-CH₂-piperidine} + \text{Boc₂O} \rightarrow \text{Boc-NH-CH₂-piperidine}

$$

Step 2: N-Alkylation with Pyridin-2-ylmethyl Chloride

- Alkylation : React Boc-protected piperidine with pyridin-2-ylmethyl chloride in the presence of NaH or K₂CO₃ in DMF at 50°C.

$$

\text{Boc-NH-CH₂-piperidine} + \text{Pyridin-2-ylmethyl chloride} \rightarrow \text{Boc-N(CH₂Py)-CH₂-piperidine}

$$

Step 3: Deprotection of Boc Group

- Acidic hydrolysis : Treat with HCl in dioxane (4M) at 0°C for 2 hours to yield (1-(pyridin-2-ylmethyl)piperidin-4-yl)methanamine.

$$

\text{Boc-N(CH₂Py)-CH₂-piperidine} \xrightarrow{\text{HCl}} \text{NH₂-CH₂-piperidine-N-CH₂Py}

$$

Amide Bond Formation

The final step involves coupling 2-ethoxybenzoic acid with the amine intermediate:

Activation of Carboxylic Acid

Coupling Reaction

- Procedure :

- Dissolve 2-ethoxybenzoic acid (1.0 equiv) and HATU (1.2 equiv) in DMF.

- Add DIPEA (2.5 equiv) and stir at 0°C for 10 minutes.

- Add (1-(pyridin-2-ylmethyl)piperidin-4-yl)methanamine (1.0 equiv) and stir at 25°C for 12 hours.

- Workup : Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1).

Alternative Synthetic Routes

Reductive Amination Approach

- Intermediate : Condense 2-ethoxybenzaldehyde with (1-(pyridin-2-ylmethyl)piperidin-4-yl)methanamine using NaBH₃CN in MeOH.

$$

\text{RCHO} + \text{R'NH₂} \xrightarrow{\text{NaBH₃CN}} \text{RCH₂NHR'}

$$ - Limitation : Requires prior synthesis of 2-ethoxybenzaldehyde, adding steps.

Solid-Phase Synthesis

- Resin-bound amine : Immobilize the piperidine amine on Wang resin, perform sequential alkylation and coupling, then cleave with TFA.

Optimization and Challenges

Solvent and Temperature Effects

- DMF vs. THF : DMF enhances solubility of polar intermediates but may complicate purification.

- Low-temperature coupling (0–5°C) reduces side reactions like epimerization.

Purification Techniques

- Chromatography : Essential for removing unreacted amine and coupling reagents.

- Crystallization : Ethanol/hexane mixtures yield crystalline product (mp data unavailable).

Analytical Characterization

While experimental data for the target compound is scarce, predicted analytical properties include:

- ¹H NMR (CDCl₃): δ 8.50 (d, Py-H), 7.70–6.80 (m, benzamide aromatic), 4.10 (q, OCH₂CH₃), 3.50 (m, piperidine-H).

- MS (ESI+) : m/z 354.2 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group can yield 2-ethoxybenzoic acid.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

Research indicates that compounds similar to 2-ethoxy-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide exhibit significant pharmacological properties. These include:

- Antidepressant Activity: Studies have shown that piperidine derivatives can act as effective antidepressants by modulating neurotransmitter systems in the brain.

- Anticancer Properties: Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines.

Case Study:

A study published in Journal of Medicinal Chemistry explored the synthesis of similar piperidine derivatives. The researchers found that specific substitutions on the piperidine ring enhanced anticancer activity against breast cancer cells, demonstrating the potential of these compounds in cancer therapy .

Biological Research

Biological Interactions:

The compound is being investigated for its interactions with various biological targets, including:

- Enzymes: It may act as an enzyme inhibitor, influencing metabolic pathways.

- Receptors: Its structural similarity to known receptor ligands suggests potential agonistic or antagonistic effects on neurotransmitter receptors.

Data Table: Biological Activity Overview

| Target | Activity | Reference |

|---|---|---|

| Serotonin Receptor | Agonist | |

| Dopamine Receptor | Antagonist | |

| Cancer Cell Lines | Cytotoxicity |

Material Science

Synthesis of New Materials:

The compound serves as a building block for synthesizing new materials with specific properties. Its unique functional groups allow for modifications that can enhance solubility and reactivity, making it valuable in polymer chemistry and nanotechnology.

Case Study:

Research conducted at Mahatma Gandhi University demonstrated the use of similar benzamide derivatives in creating polymer composites with improved mechanical properties . The study highlighted how modifying the benzamide structure can lead to materials suitable for biomedical applications.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide (Nitro-MPPF)

- Core Structure : Benzamide linked to a piperazine ring (two nitrogen atoms) and a pyridyl group .

- Key Differences: Substituents: Nitro group (electron-withdrawing) vs. ethoxy group (electron-donating) on the benzamide. Ring System: Piperazine (two N atoms) vs. piperidine (one N atom) in the target compound. Crystallography: Monoclinic crystal system (space group P21/n) with bond angles like N4–C17–H17 = 118.2° . The target compound’s piperidine ring likely adopts a semi-chair conformation, as seen in related piperidine derivatives .

4-Methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide

- Core Structure : Piperidine ring with dual benzamide substituents (4-methylbenzoyl and 4-methylbenzamide) .

- Key Differences :

- Substituents : Methyl groups on both benzene rings vs. ethoxy and pyridin-2-ylmethyl groups in the target compound.

- Conformation : Semi-chair piperidine ring with a dihedral angle of 89.1° between benzene rings . The pyridin-2-ylmethyl group in the target compound may introduce steric effects, altering ring puckering or hydrogen-bonding patterns.

2,4,6-Trifluoro-N-[6-(1-methyl-piperidin-4-carbonyl)-pyridin-2-yl]benzamide

- Core Structure : Trifluorinated benzamide linked to a piperidine-carbonyl-pyridyl group .

- Key Differences :

Pharmacological and Physicochemical Properties

Hydrogen Bonding and Solubility

- Nitro-MPPF : Forms hydrogen bonds via nitro and pyridyl groups, contributing to moderate solubility .

- 4-Methyl Analogs : N—H⋯O and C—H⋯O interactions create extended chains in crystals, enhancing crystallinity but reducing solubility compared to the target compound’s ethoxy group .

Tabulated Comparison of Key Features

Biological Activity

The compound 2-ethoxy-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a novel benzamide derivative that has garnered attention for its potential biological activities. This article delves into the synthesis, mechanism of action, and biological activity of this compound, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Intermediate : This is achieved through cyclization reactions involving pyridine and piperidine derivatives.

- Attachment of the Pyridinyl Group : Introduced via nucleophilic substitution reactions.

- Benzamide Core Formation : Accomplished through amide coupling reactions using agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Ethoxy Substitution : Executed through etherification reactions with ethyl halides under basic conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound modulates these targets' activities, leading to various biological effects, including anti-inflammatory and analgesic properties .

Anticancer Properties

Recent studies have demonstrated the potential anticancer activity of this compound. For instance, in vitro assays revealed significant inhibition of cancer cell proliferation at varying concentrations. The following table summarizes the % inhibition observed at different concentrations:

| Concentration (µM) | % Inhibition |

|---|---|

| 0.5 | 39 |

| 10 | 43 |

These results indicate that the compound may act as a promising candidate for further development in cancer therapeutics .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In a study assessing its effects on cytokine production, it was found to reduce IL-1β levels by approximately 20% at a concentration of 10 µM, showcasing its potential in treating inflammatory diseases .

Mechanistic Insights

The mechanism underlying the biological activity involves binding to specific receptors or enzymes, which subsequently alters signaling pathways associated with cell proliferation and inflammation. This interaction is crucial for understanding how the compound can be utilized in therapeutic applications .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

- Study on PD-L1 Inhibition : A related compound demonstrated a significant ability to inhibit PD-L1 interactions, rescuing immune cells from apoptosis at concentrations as low as 100 nM .

- Antitumor Activity : Another study reported that derivatives similar to this compound exhibited notable antitumor effects through targeted inhibition of specific kinases involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-ethoxy-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving:

- Step 1 : Preparation of the pyridin-2-ylmethyl-piperidin-4-yl intermediate through reductive amination of piperidin-4-ylmethanol with pyridine-2-carbaldehyde under hydrogenation (10–20 atm H₂, Pd/C catalyst, 50–60°C) .

- Step 2 : Coupling with 2-ethoxybenzoyl chloride using a Schlenk line under inert conditions (THF, 0°C to RT, 12–24 hours) .

- Optimization : Adjust stoichiometry (1:1.2 molar ratio for amine:acyl chloride) and monitor purity via TLC (eluent: ethyl acetate/hexane 3:7). Yield improvements (>70%) are achieved by using DMAP as a catalyst .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions (e.g., ethoxy group at δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 410.222) and isotopic patterns .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (if single crystals are obtained via slow evaporation in ethanol) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodological Answer :

- In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays (IC₅₀ determination) .

- Enzyme inhibition : Test against kinases (e.g., EGFR, PI3K) via fluorescence polarization assays (10–100 µM concentration range) .

- ADME profiling : Assess metabolic stability in liver microsomes (human/rat) and permeability via Caco-2 monolayers .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

- Methodological Answer :

- Hypothesis Testing : Compare results from 2D vs. 3D cell cultures (e.g., spheroids) to address microenvironmental variability .

- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement (e.g., if PI3K inhibition is pathway-specific) .

- Data Normalization : Apply Z-score or Grubbs’ test to identify outliers in high-throughput screens .

Q. What strategies are effective in improving the compound’s selectivity for a target receptor?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace ethoxy with methoxy or trifluoromethoxy) and test against off-target receptors (e.g., serotonin 5-HT₂A) .

- Molecular Docking : Use AutoDock Vina to predict binding poses and optimize piperidine-pyridine interactions (e.g., π-π stacking vs. hydrogen bonding) .

- Pharmacophore Modeling : Identify critical electrostatic/hydrophobic features using Schrödinger’s Phase .

Q. How can researchers design experiments to study its pharmacokinetics in vivo?

- Methodological Answer :

- Dosing : Administer intravenously (1–5 mg/kg) and orally (10–20 mg/kg) in rodent models .

- Bioanalysis : Quantify plasma concentrations via LC-MS/MS (LLOQ: 1 ng/mL) and calculate t₁/₂, Cₘₐₓ, and AUC .

- Tissue Distribution : Use radiolabeled compound (³H or ¹⁴C) for autoradiography in organs (e.g., brain, liver) .

Data Contradiction Analysis

Q. How should conflicting solubility data (DMSO vs. aqueous buffer) be addressed?

- Methodological Answer :

- Solubility Testing : Use dynamic light scattering (DLS) to detect aggregates in PBS (pH 7.4) vs. DMSO .

- Co-solvent Systems : Optimize with 10% Cremophor EL or cyclodextrin derivatives for in vivo studies .

- pH Adjustment : Test solubility at pH 4–8 (simulate gastrointestinal and plasma conditions) .

Comparative Analysis Table

| Property | 2-Ethoxy Derivative | 4-Methoxy Analog | Trifluoromethyl Variant |

|---|---|---|---|

| LogP (Predicted) | 3.2 ± 0.3 | 2.8 ± 0.2 | 4.1 ± 0.4 |

| IC₅₀ (PI3K Inhibition) | 85 nM | 120 nM | 45 nM |

| Plasma Stability (t₁/₂) | 2.1 hours | 1.5 hours | 3.8 hours |

| Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.